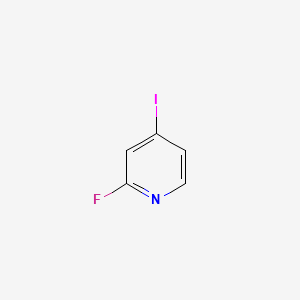

2-Fluoro-4-iodopyridine

Vue d'ensemble

Description

2-Fluoro-4-iodopyridine is a useful research compound. Its molecular formula is C5H3FIN and its molecular weight is 222.99 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metalation and Synthesis

2-Fluoro-4-iodopyridine has been utilized in metalation processes. Rocca et al. (1993) demonstrated the successful metalation of iodopyridines using LDA at low temperatures. This process, applied to compounds like this compound, resulted in high yields of lithio intermediates. These intermediates were key in synthesizing various polysubstituted pyridines and were instrumental in the synthesis of fused polyaromatic alkaloids, such as perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes (Rocca et al., 1993).

Palladium-Catalyzed Amination

Koley et al. (2010) explored the selective C-N cross-coupling of this compound with aromatic amines, emphasizing its selectivity for the 4-position. This was a deviation from conventional substitutions and was achieved under microwave irradiation, reducing both the reaction time and the amount of base required. This method opened new avenues for synthesizing coupling products efficiently (Koley, Schnürch, & Mihovilovic, 2010).

Halogen-Rich Intermediate for Synthesis

Wu et al. (2022) described the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate. This compound was used for generating a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations, highlighting the versatility of this compound derivatives in medicinal chemistry research (Wu et al., 2022).

Deprotonation Studies

Bobbio and Schlosser (2001) conducted a deprotonation study using derivatives of this compound. They found that deprotonation with lithium diisopropylamide (LDA) occurred exclusively at certain positions, leading to acids and iodopyridines. This study provided insights into the regiochemical flexibility of such compounds, essential for developing new pharmaceuticals (Bobbio & Schlosser, 2001).

Spectroscopic Analysis

Caine et al. (1995) analyzed the ultraviolet photoelectron spectra of various halopyridines, including this compound. This research contributed to understandingthe electronic structures of these compounds, which is crucial for their application in various chemical processes (Caine, Dunne, & Nagy-Felsobuki, 1995).

Vibrational Spectroscopic Studies

Abdel‐Shafy et al. (1977) conducted vibrational studies on halogenated pyridines, including this compound. These studies provided detailed insights into the molecular structure and behavior of these compounds, essential for their application in chemical synthesis and medicinal chemistry (Abdel‐Shafy, Perlmutter, & Kimmel, 1977).

Synthesis of Cognition Enhancer Drug

Pesti et al. (2000) described the efficient functionalization of 2-fluoro-4-methylpyridine, which is closely related to this compound, for the synthesis of a cognition enhancer drug. This research highlighted the potential of such compounds in the development of therapeutic agents (Pesti et al., 2000).

Comparative Synthetic Methods for Imaging Tracers

Beer et al. (1995) explored synthetic methods for the radiolabelling of fluoropyridine analogs, which are structurally similar to this compound. This work was significant in developing medical imaging tracers for Positron Emission Tomography (PET), demonstrating the compound's potential in biomedical research (Beer, Haeberli, Ametamey, & Schubiger, 1995).

Structural and Reactivity Analysis

Selvakumari et al. (2022) conducted a comprehensive study on 2-Fluoro-4-iodo-5-methylpyridine, focusing on its geometrical optimization, spectroscopic characteristics, and electronic influences. The research also included molecular docking studies to understand its drug-like behavior, which is relevant for this compound derivatives (Selvakumari et al., 2022).

Safety and Hazards

2-Fluoro-4-iodopyridine is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water if it gets in the eyes .

Mécanisme D'action

Target of Action

Fluorinated pyridines, in general, are known to interact with various biological targets due to their unique physical, chemical, and biological properties .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .

Pharmacokinetics

The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 inhibitor .

Propriétés

IUPAC Name |

2-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-5-3-4(7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPRIAVYIGHFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427514 | |

| Record name | 2-Fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-70-8 | |

| Record name | 2-Fluoro-4-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

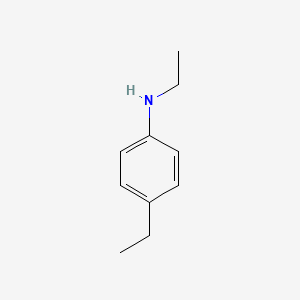

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-fluoro-4-iodopyridine a useful reagent in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, especially for constructing substituted pyridine derivatives. Its value stems from the reactivity difference between the fluorine and iodine substituents. [, ] The iodine atom, being a better leaving group, readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 4-position. [, ] This selective reactivity makes it a valuable tool for creating diverse pyridine-containing compounds with potential applications in various fields.

Q2: What is the preferred reaction site in this compound for palladium-catalyzed amination?

A2: Research has shown that palladium-catalyzed amination of this compound occurs selectively at the 4-position, where the iodine atom is located. [] This selectivity is noteworthy because conventional nucleophilic aromatic substitution reactions on similar substrates, such as 2,4-dichloropyridine, typically favor substitution at the 2-position. [] The ability to direct the reaction to the 4-position using palladium catalysis significantly expands the synthetic possibilities for creating diversely substituted pyridine derivatives.

Q3: What are the advantages of using microwave irradiation in cross-coupling reactions involving this compound?

A3: Microwave irradiation offers several advantages for cross-coupling reactions involving this compound compared to conventional heating methods. Notably, microwave heating significantly reduces reaction times, often from hours to minutes. [, ] Additionally, it allows for a significant reduction in the amount of base required, leading to milder reaction conditions. [, ] This combination of faster reaction times, milder conditions, and often improved yields makes microwave irradiation an attractive alternative for synthesizing substituted pyridine derivatives using this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)

![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)